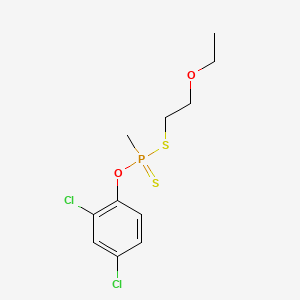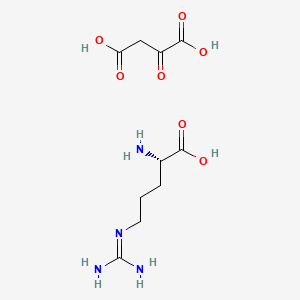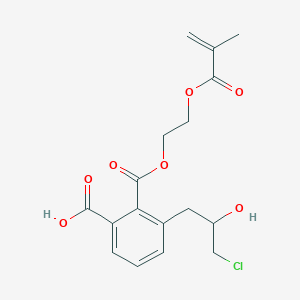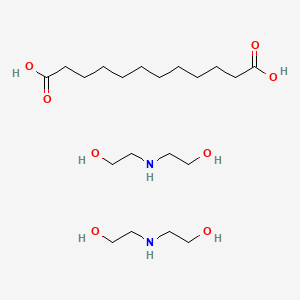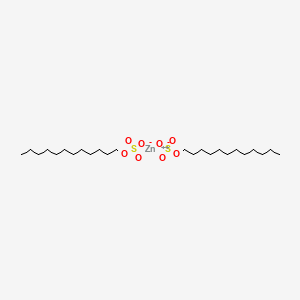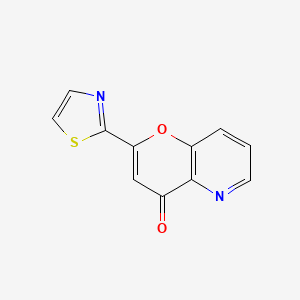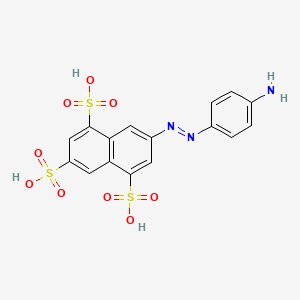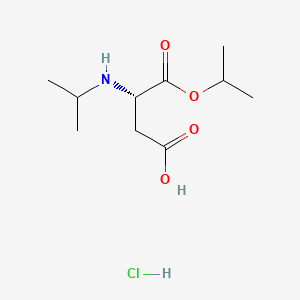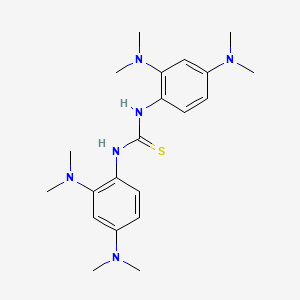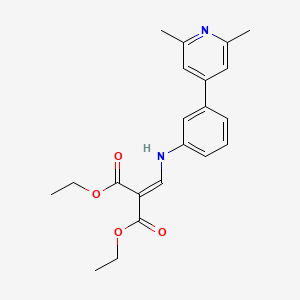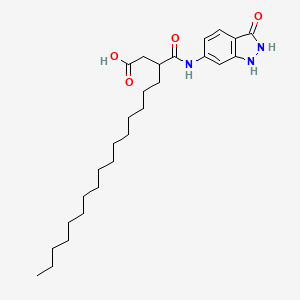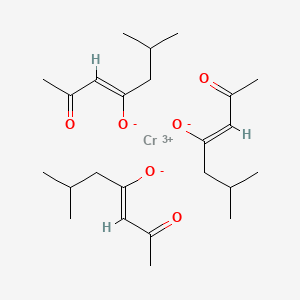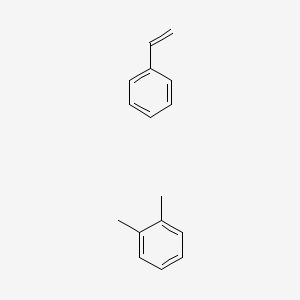
Distyrylxylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distyrylxylene is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with two styryl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Distyrylxylene can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, benzene is reacted with styryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, this compound is produced through catalytic processes that involve the use of transition metal catalysts. These catalysts facilitate the formation of the styryl groups on the benzene ring. The industrial production also involves optimizing reaction conditions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Distyrylxylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction is typically carried out in an acidic medium.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can be performed on this compound using reagents like nitric acid (HNO3) or halogens (e.g., chlorine, bromine) under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of distyrylbenzoic acid.
Reduction: Reduction reactions can produce distyrylbenzene derivatives.
Substitution: Substitution reactions can result in the formation of halogenated this compound derivatives.
Applications De Recherche Scientifique
Distyrylxylene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to develop this compound-based compounds for therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism by which distyrylxylene exerts its effects depends on its specific application. For example, in antimicrobial activity, this compound derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific derivative used.
Comparaison Avec Des Composés Similaires
Xylene: A mixture of three isomeric dimethylbenzenes.
Styrene: An aromatic monomer used in the production of polystyrene.
Propriétés
Numéro CAS |
68411-40-5 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
styrene;1,2-xylene |
InChI |
InChI=1S/C8H10.C8H8/c1-7-5-3-4-6-8(7)2;1-2-8-6-4-3-5-7-8/h3-6H,1-2H3;2-7H,1H2 |
Clé InChI |
JOPUGMCRSOXVGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C.C=CC1=CC=CC=C1 |
Numéros CAS associés |
68298-88-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


